4-phenyl-4-[1H-imidazol-2-yl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-4-[1H-imidazol-2-yl]-piperidine is a compound that features a piperidine ring substituted with a phenyl group and an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylpiperidine with imidazole under specific conditions. The reaction may require a catalyst, such as a nickel catalyst, and may proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-4-[1H-imidazol-2-yl]-piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and imidazole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield different piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-phenyl-4-[1H-imidazol-2-yl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting the activity of enzymes or receptors. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-phenyl-4-[1H-imidazol-2-yl]-benzene
- 4-phenyl-4-[1H-imidazol-2-yl]-pyridine
- 4-phenyl-4-[1H-imidazol-2-yl]-pyrrole
Uniqueness
4-phenyl-4-[1H-imidazol-2-yl]-piperidine is unique due to its specific combination of a piperidine ring with a phenyl and imidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C28H28N4O |
---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4-(1-benzylimidazol-2-yl)-N,4-diphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H28N4O/c33-27(30-25-14-8-3-9-15-25)31-19-16-28(17-20-31,24-12-6-2-7-13-24)26-29-18-21-32(26)22-23-10-4-1-5-11-23/h1-15,18,21H,16-17,19-20,22H2,(H,30,33) |
InChI-Schlüssel |
SSXWGBNGZDJNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)C3=NC=CN3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.